molecular formula C10H10ClNO2 B11763154 5-Chloro-6-methoxy-2-methylisoindolin-1-one

5-Chloro-6-methoxy-2-methylisoindolin-1-one

Cat. No.: B11763154
M. Wt: 211.64 g/mol
InChI Key: LYGKIGDSRLQMHT-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2-methylisoindolin-1-one is a substituted isoindolinone derivative characterized by a chloro group at position 5, a methoxy group at position 6, and a methyl group at position 2. Isoindolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a lactam ring, making them valuable intermediates in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-6-methoxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H10ClNO2/c1-12-5-6-3-8(11)9(14-2)4-7(6)10(12)13/h3-4H,5H2,1-2H3

InChI Key

LYGKIGDSRLQMHT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxy-2-methylisoindolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by cyclization to form the isoindolinone ring .

Industrial Production Methods

Industrial production methods for 5-Chloro-6-methoxy-2-methylisoindolin-1-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

The table below highlights key structural differences among 5-Chloro-6-methoxy-2-methylisoindolin-1-one and related compounds:

Compound Name R5 R6 R2 Core Structure CAS Number
5-Chloro-6-methoxy-2-methylisoindolin-1-one Cl OCH₃ CH₃ Isoindolinone Not provided
2-Benzyl-6-methoxyisoindolin-1-one H OCH₃ Benzyl Isoindolinone Not provided
5-Chloro-2-methyl-4-isothiazolin-3-one Cl CH₃ Isothiazolinone 26172-55-4
6-Chloro-5-fluoroindolin-2-one Cl F Indolinone 100487-74-9
6-Chloro-5-(2-hydroxyethyl)indolin-2-one Cl CH₂CH₂OH Indolinone 1187933-29-4

Key Observations :

  • Heterocycle Variation: The isoindolinone core differs from isothiazolinones (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one) and indolinones (e.g., 6-Chloro-5-fluoroindolin-2-one), which alter electronic properties and reactivity.
  • Substituent Effects : The chloro and methoxy groups in the target compound likely confer electron-withdrawing and electron-donating effects, respectively, influencing solubility and reactivity compared to analogs like 2-Benzyl-6-methoxyisoindolin-1-one (benzyl group enhances lipophilicity) .

Physical and Chemical Properties

Limited data exists for 5-Chloro-6-methoxy-2-methylisoindolin-1-one, but inferences can be drawn from analogs:

Property 5-Chloro-6-methoxy-2-methylisoindolin-1-one 2-Benzyl-6-methoxyisoindolin-1-one 5-Chloro-2-methyl-4-isothiazolin-3-one
Molecular Formula Likely C₁₀H₁₀ClNO₂ C₁₆H₁₅NO₂ C₄H₄ClNOS
Molecular Weight (g/mol) ~211.65 253.29 149.60
Melting Point (°C) Not reported Not reported Not provided in evidence
Solubility Likely polar aprotic solvents Dichloromethane (extraction solvent) Water (limited due to Cl)

Notes:

  • The methoxy group in isoindolinones enhances solubility in polar solvents, while chloro groups may reduce it.
  • Isothiazolinones (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one) are typically biocides with higher reactivity due to the sulfur-containing ring .

Biological Activity

5-Chloro-6-methoxy-2-methylisoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and immune responses. This article presents a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Profile

Chemical Structure : 5-Chloro-6-methoxy-2-methylisoindolin-1-one is characterized by its isoindoline core structure, which is modified by the presence of a chlorine atom and a methoxy group. The structural formula can be represented as follows:

C11H10ClNO2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_2

The compound primarily acts as a positive allosteric modulator (PAM) of GABA receptors, particularly the GABA_A receptor subtypes. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its receptors can influence various neurological conditions.

Key Findings:

  • Functional Selectivity : Research indicates that 5-Chloro-6-methoxy-2-methylisoindolin-1-one exhibits functional selectivity towards GABA_A receptor subtypes, enhancing α2 receptor activity while minimizing effects on α1 receptors, which are associated with sedation and seizure risk .
  • In Vitro Activity : In vitro studies have demonstrated that the compound enhances GABA-induced currents in neurons expressing α2 subunits significantly more than in those expressing α1 subunits, suggesting a therapeutic potential for anxiety disorders without the sedative side effects typically associated with non-selective GABA modulators .

Biological Activity Data Table

Parameter Value
Molecular Weight221.66 g/mol
LogP (octanol-water partition)3.45
pKa7.8
GABA_A α1 PAM ActivityMinimal Enhancement
GABA_A α2 PAM Activity50% Enhancement

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of 5-Chloro-6-methoxy-2-methylisoindolin-1-one, researchers conducted behavioral assays in rodent models. The compound was found to reduce anxiety-like behaviors in elevated plus maze tests without inducing sedation, indicating its potential utility as an anxiolytic agent .

Case Study 2: Immune Modulation

Another area of investigation involves the compound's role in immune modulation. Preliminary studies suggest that it may inhibit perforin-mediated cytotoxicity in T cells, which could have implications for autoimmune diseases and cancer therapies where T cell activity needs to be regulated .

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